N-Biotinyl-12-aminododecanoic Acid
Overview
Description
N-Biotinyl-12-aminododecanoic acid is a compound formed by linking biotin and 12-aminododecanoic acid through an amide bond . This compound is primarily used as a biotinylation reagent to test the ligation activity of various enzymes . Biotinylation is a process where biotin is attached to proteins and other macromolecules, which is crucial in various biochemical assays and research applications .
Mechanism of Action
Target of Action
N-Biotinyl-12-aminododecanoic Acid is a derivative of biotin . Biotin, also known as Vitamin B7, plays a crucial role in the body’s metabolic processes. It acts as a coenzyme for carboxylases, the enzymes that assist in the metabolism of fats, carbohydrates, and proteins .
Mode of Action
The compound is frequently utilized in the biotinylation of proteins for a multitude of biotechnological purposes . Biotinylation is a process where biotin is attached to proteins, DNA, and other molecules to study or detect these biotinylated targets in various laboratory techniques.
Biochemical Pathways
Biotin is a coenzyme in essential metabolic pathways that support the synthesis of keratin . Keratin is a fibrous protein that forms the structural basis of hair, nails, and skin. Therefore, the action of this compound can influence these biochemical pathways.
Pharmacokinetics
It is known that the compound is solid and soluble in dmso and dmf . Its melting point is 215-217°C (lit.) . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets for biotinylation. By attaching to these proteins, it can influence their function and detection in research settings .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound at room temperature . Moreover, the compound should be handled with care to avoid dust formation and inhalation .
Biochemical Analysis
Biochemical Properties
N-Biotinyl-12-aminododecanoic Acid plays a crucial role in biochemical reactions by acting as a biotinylating agent. It interacts with primary amine groups in the presence of activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This interaction allows this compound to covalently attach to proteins, peptides, and other biomolecules, facilitating their detection and purification . The compound’s ability to form strong non-covalent bonds with avidin or streptavidin enhances its utility in various biochemical assays.
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptides. This biotinylation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the biotinylation of cell surface receptors can alter their signaling capabilities, leading to changes in downstream signaling pathways. Additionally, the biotinylation of transcription factors can influence gene expression by affecting their binding to DNA .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with primary amine groups on proteins and peptides. This biotinylation process is facilitated by activators such as HATU, which promote the formation of stable amide bonds. Once biotinylated, the modified proteins can interact with avidin or streptavidin, forming strong non-covalent complexes. These interactions are crucial for the detection, purification, and analysis of biotinylated biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored at room temperature, but its stability can be affected by factors such as pH, temperature, and the presence of other chemicals. Over time, the biotinylated proteins may undergo degradation, which can impact their function and detection. Long-term studies have shown that this compound can maintain its biotinylation capabilities for extended periods, although some loss of activity may occur .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively biotinylates target proteins without causing significant toxicity. At higher doses, toxic effects such as cellular stress and apoptosis may be observed. Threshold effects have been noted, where a certain concentration of this compound is required to achieve optimal biotinylation without adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to biotinylation. It interacts with enzymes and cofactors that facilitate the attachment of biotin to target proteins. This biotinylation process can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways. For example, the biotinylation of carboxylases can influence their activity and, consequently, metabolic processes such as gluconeogenesis and fatty acid synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The biotinylated proteins can be transported to various cellular locations, where they exert their effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the nature of the biotinylated proteins. This localization can affect the activity and function of the biotinylated proteins, influencing cellular processes such as gene expression, energy production, and protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Biotinyl-12-aminododecanoic acid is synthesized by forming an amide bond between biotin and 12-aminododecanoic acid . The reaction typically involves activating the carboxyl group of biotin using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) . The activated biotin then reacts with the amine group of 12-aminododecanoic acid to form the desired amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers or batch reactors . These methods ensure high purity and yield, which are essential for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-Biotinyl-12-aminododecanoic acid primarily undergoes substitution reactions due to the presence of reactive amine and carboxyl groups . These reactions are crucial for its role in biotinylation processes .
Common Reagents and Conditions
Substitution Reactions: Common reagents include HATU, EDC, and DIPEA.
Reaction Conditions: Typically carried out in organic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) at room temperature.
Major Products
The major product of these reactions is the biotinylated protein or macromolecule, which can be used in various biochemical assays .
Scientific Research Applications
N-Biotinyl-12-aminododecanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Biotinyl-6-aminocaproic acid: Another biotinylation reagent with a shorter alkane chain.
N-Biotinyl-11-aminoundecanoic acid: Similar structure but with an 11-carbon alkane chain.
Uniqueness
N-Biotinyl-12-aminododecanoic acid is unique due to its 12-carbon alkane chain, which provides optimal flexibility and spacing for biotinylation reactions . This makes it particularly effective in applications requiring precise biotinylation of large biomolecules .
Properties
IUPAC Name |
12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N3O4S/c26-19(13-10-9-12-18-21-17(16-30-18)24-22(29)25-21)23-15-11-7-5-3-1-2-4-6-8-14-20(27)28/h17-18,21H,1-16H2,(H,23,26)(H,27,28)(H2,24,25,29)/t17-,18-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIFRMFPRBTNNH-WFXMLNOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609301 | |
Record name | 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135447-73-3 | |
Record name | 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.